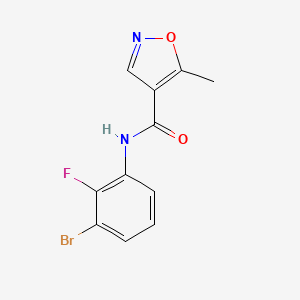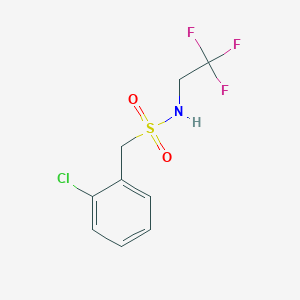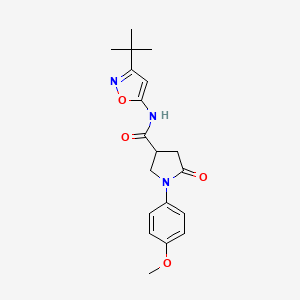![molecular formula C18H18F3N3O3 B12241505 3,5-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide](/img/structure/B12241505.png)
3,5-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with methoxy groups at the 3 and 5 positions, and an azetidine ring attached to a pyridine ring with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors, such as amino alcohols or halides.
Attachment of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be introduced through nucleophilic substitution reactions or cross-coupling reactions, such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products
Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.
Reduction: Formation of 3,5-dimethoxybenzylamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,5-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Materials Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the azetidine ring provides structural rigidity. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethoxy-N-(3-(trifluoromethyl)pyridin-2-yl)pyrimidin-2-amine
- N-(4-(trifluoromethyl)phenyl)-3,5-dimethoxybenzamide
Uniqueness
3,5-dimethoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide is unique due to the presence of the azetidine ring, which is less common in similar compounds. This structural feature may confer distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18F3N3O3 |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzamide |
InChI |
InChI=1S/C18H18F3N3O3/c1-26-14-5-11(6-15(8-14)27-2)17(25)23-13-9-24(10-13)16-7-12(3-4-22-16)18(19,20)21/h3-8,13H,9-10H2,1-2H3,(H,23,25) |
InChI Key |
UDFFATWFIPULGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CN(C2)C3=NC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide](/img/structure/B12241423.png)
![2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B12241426.png)
![N-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12241435.png)
![5-Chloro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B12241442.png)

![3-{[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12241458.png)

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B12241471.png)
![4-methoxy-2-(5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12241478.png)
![N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)-4-(trifluoromethyl)pyrimidine-2-carboxamide](/img/structure/B12241482.png)
![4-Methyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12241492.png)
![3-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-cyclopropylpyridazine](/img/structure/B12241493.png)
![6-[4-(cyclopropanesulfonyl)piperazin-1-yl]-9-ethyl-9H-purine](/img/structure/B12241499.png)

